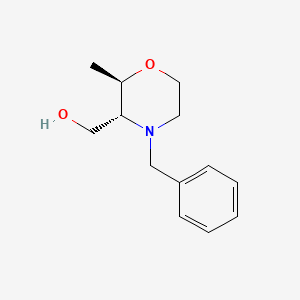
((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol: is a chiral compound with a morpholine ring substituted with a benzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or carboxylates in the presence of a base.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a methyl-substituted morpholine.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol is used as a chiral building block in organic synthesis. It can be employed in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the hydroxymethyl group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
(2R,3R)-trans-3-Phenyloxirane-2-methanol: This compound has a similar chiral center and hydroxymethyl group but differs in the presence of an oxirane ring instead of a morpholine ring.
(2R,3R)-2-Bromo-2,3-dimethyl-1-phenylbutane: This compound shares the (2R,3R) configuration but has different substituents and lacks the morpholine ring.
Uniqueness: ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. The combination of the benzyl and hydroxymethyl groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[(2R,3R)-4-benzyl-2-methylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11-13(10-15)14(7-8-16-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
GBVKXYGGSZVJES-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)CC2=CC=CC=C2)CO |
Canonical SMILES |
CC1C(N(CCO1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


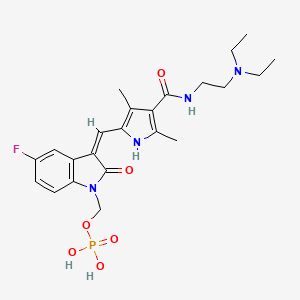
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
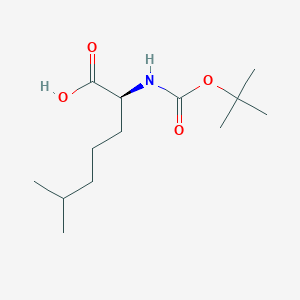
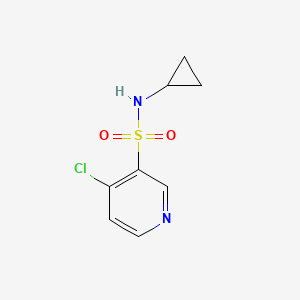
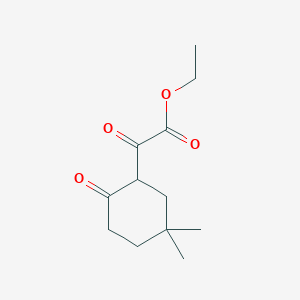
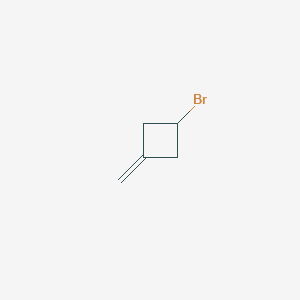
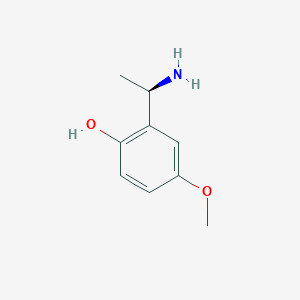
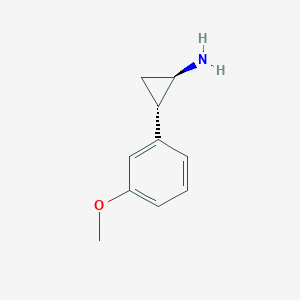
![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
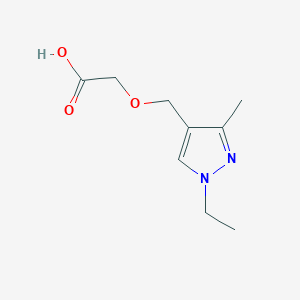
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)
